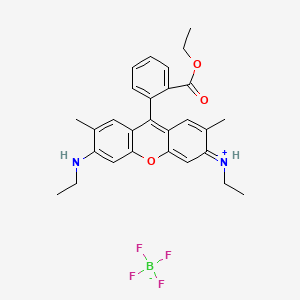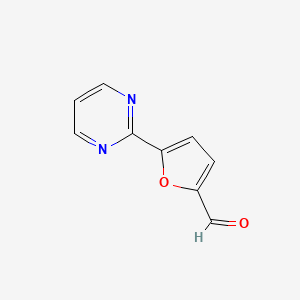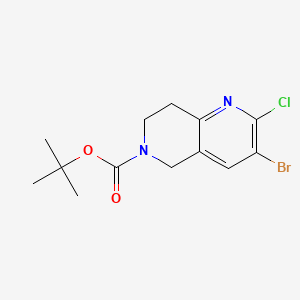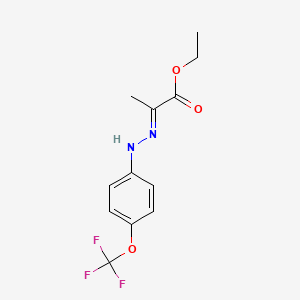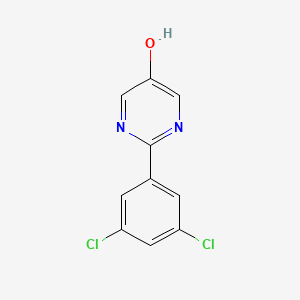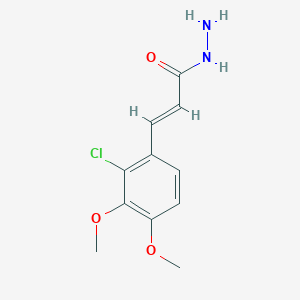
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted aromatic ring, methoxy groups, and a hydrazide functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.
Final Product Formation: The hydrazone is then subjected to an E-selective olefination reaction to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide
- (E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazine
Uniqueness
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.
Propriétés
Formule moléculaire |
C11H13ClN2O3 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-8-5-3-7(4-6-9(15)14-13)10(12)11(8)17-2/h3-6H,13H2,1-2H3,(H,14,15)/b6-4+ |
Clé InChI |
XDUQFMKRVAWHJI-GQCTYLIASA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=C/C(=O)NN)Cl)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=CC(=O)NN)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


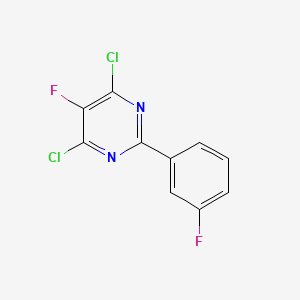
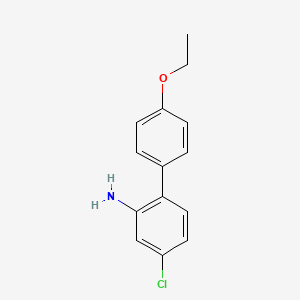

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
